molecular formula C11H18N2O3 B2907926 Ethyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate CAS No. 1975118-66-1

Ethyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate

Cat. No.: B2907926
CAS No.: 1975118-66-1
M. Wt: 226.276
InChI Key: OXTXEGXQJSVAEI-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an ethyl ester group, a methyl group, and an isopropyl ether group attached to the pyrazole ring, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate pyrazole derivative and the necessary reagents for esterification and etherification.

  • Reaction Steps: The process involves the formation of the pyrazole ring, followed by the introduction of the ethyl ester and isopropyl ether groups. This can be achieved through a series of reactions including esterification and etherification.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Different substituted pyrazoles can be synthesized.

Scientific Research Applications

Ethyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate is similar to other pyrazole derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • Ethyl 1-methyl-3-(methoxymethyl)pyrazole-4-carboxylate

  • Ethyl 1-methyl-3-(ethoxymethyl)pyrazole-4-carboxylate

  • Ethyl 1-methyl-3-(propoxymethyl)pyrazole-4-carboxylate

These compounds differ in the nature of the ether group attached to the pyrazole ring, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

ethyl 1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-5-15-11(14)9-6-13(4)12-10(9)7-16-8(2)3/h6,8H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTXEGXQJSVAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1COC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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